Molecular Weight and H-Bond Acceptor Count Shift Pharmacokinetic Space Relative to Non-Methoxylated Analogs
The 3-methoxy substituent increases molecular weight by 30.0 Da and adds one hydrogen-bond acceptor compared to the direct non-methoxylated comparator 4-(4-methylpiperazinomethyl)benzophenone (CAS 898783-42-1) or its positional isomer 3-(4-methylpiperazinomethyl)benzophenone (CAS 898788-28-8) . These differences position the target compound closer to the upper limit of Lipinski-compliant CNS drug space, where MW > 300 and HBA ≥ 4 are associated with enhanced target selectivity but reduced passive permeability .
| Evidence Dimension | Molecular Weight and Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | MW = 324.42 g/mol; HBA = 4 (2 carbonyl O, 1 methoxy O, 1 piperazine N) |
| Comparator Or Baseline | 4-(4-Methylpiperazinomethyl)benzophenone (CAS 898783-42-1): MW = 294.4 g/mol, HBA = 3; 3-(4-Methylpiperazinomethyl)benzophenone (CAS 898788-28-8): MW = 294.4 g/mol, HBA = 3 |
| Quantified Difference | ΔMW = +30.0 Da (+10.2%); ΔHBA = +1 (+33%) |
| Conditions | Calculated from molecular formula (ChemBlink, PubChem) |
Why This Matters
The 30 Da mass increase and additional HBA directly affect passive permeability and solubility, meaning this compound will exhibit different cellular uptake and tissue distribution than its lighter, less polar analogs—critical for interpreting cell-based assay results.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1-3), 3-26. Class reference for MW and HBA impact on drug-likeness. View Source
